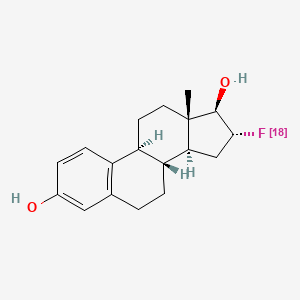

Fluoroestradiol F-18

Beschreibung

Structure

3D Structure

Eigenschaften

Key on ui mechanism of action |

Estrogen receptor (ER)-positive breast cancers are a subset of breast cancers in which the cancerous tissue expresses estrogen receptors - these receptors provide a useful target for imaging and treatment agents. Fluoroestradiol F-18 is a fluorinated analog of estradiol that binds to estrogen receptors, allowing for PET imaging of lesions. Following exposure in an ER-positive breast cancer cell line (MCF-7), it was found that fluoroestradiol F-18 bound with a Kd of 0.13 ± 0.02 nM, a Bmax of 1901 ± 89 fmol/mg, and a IC50 = 0.085 nM. |

|---|---|

CAS-Nummer |

94153-53-4 |

Molekularformel |

C18H23FO2 |

Molekulargewicht |

289.4 g/mol |

IUPAC-Name |

(8R,9S,13S,14S,16R,17R)-16-(18F)fluoranyl-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C18H23FO2/c1-18-7-6-13-12-5-3-11(20)8-10(12)2-4-14(13)15(18)9-16(19)17(18)21/h3,5,8,13-17,20-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i19-1 |

InChI-Schlüssel |

KDLLNMRYZGUVMA-ZYMZXAKXSA-N |

SMILES |

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)[18F])CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CC12CCC3C(C1CC(C2O)F)CCC4=C3C=CC(=C4)O |

Andere CAS-Nummern |

94153-53-4 |

Synonyme |

(18F)FES 16 alpha-(18)-fluoro-17 beta-estradiol 16 alpha-fluoroestradiol 16 beta-fluoroestradiol 16-alpha-(18F)fluoro-17beta-estradiol 16-fluoroestradiol 16-fluoroestradiol, (16alpha, 17beta)-isomer, (18F)-labeled 16-fluoroestradiol, (16alpha,17beta)-isomer 16-fluoroestradiol, (16beta,17beta)-isomer, (18F)-labeled 16alpha-(18F)fluoro-17beta-estradiol F-18 16alpha-fluoroestradiol |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to 16α-[¹⁸F]Fluoro-17β-Estradiol (FES): Synthesis and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16α-[¹⁸F]fluoro-17β-estradiol ([¹⁸F]FES), a key radiopharmaceutical for positron emission tomography (PET) imaging of estrogen receptor (ER) expression. This document details its discovery, mechanism of action, synthesis protocols, and quality control procedures, presenting quantitative data in a structured format for ease of comparison and implementation in a research or clinical setting.

Introduction: Discovery and Clinical Significance

16α-[¹⁸F]Fluoro-17β-estradiol ([¹⁸F]FES) is a fluorine-18 labeled analog of estradiol, the primary female sex hormone. Its development as a PET tracer was a significant advancement in nuclear medicine, providing a non-invasive method to assess the in vivo expression and function of estrogen receptors.[1] The first synthesis of [¹⁸F]FES was reported by Kiesewetter et al., paving the way for its use in oncology.[2]

The primary clinical application of [¹⁸F]FES PET is in the management of breast cancer.[2][3][4] Approximately 75% of breast cancers express estrogen receptors, and the ER status of a tumor is a critical prognostic indicator and a predictor of response to endocrine therapies.[5][6] [¹⁸F]FES PET imaging allows for the whole-body assessment of ER expression in both primary and metastatic lesions, helping to guide treatment decisions, monitor therapeutic response, and understand mechanisms of endocrine resistance.[3][7][8]

Mechanism of Action and Signaling Pathway

Estrogens, being lipophilic, passively diffuse across the cell membrane and bind to estrogen receptors located primarily in the nucleus.[9][10] This binding induces a conformational change in the receptor, leading to its dimerization and subsequent interaction with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This process modulates gene transcription, affecting cell growth, proliferation, and other physiological functions.[10][11]

[¹⁸F]FES mimics the action of endogenous estradiol, binding with high affinity to estrogen receptors, particularly the ERα subtype.[11][12] This specific binding allows for the visualization and quantification of ER expression in tissues using PET imaging. The activation of ERα also upregulates the expression of the progesterone receptor (PR), which can be used as a downstream marker of a functional ER signaling pathway.[6][11]

Radiosynthesis of [¹⁸F]FES

The synthesis of [¹⁸F]FES is most commonly achieved through a two-step, one-pot nucleophilic substitution reaction.[2][3] This method generally offers higher radiochemical yields and specific activity compared to earlier electrophilic methods.[13][14]

Nucleophilic Synthesis

The standard precursor for nucleophilic synthesis is 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE).[2][5] The process involves the nucleophilic attack of [¹⁸F]fluoride on the MMSE precursor, followed by acid hydrolysis to remove the protecting groups.[15]

Comparison of Synthesis Parameters

Various automated synthesis modules and reaction conditions have been developed to optimize the production of [¹⁸F]FES. The choice of conventional heating versus microwave irradiation can significantly impact reaction times and yields.[2]

| Parameter | Conventional Heating | Microwave-Assisted | Automated Module (Typical) | Reference |

| Precursor | MMSE | MMSE | MMSE | [2][3] |

| Fluorination Time | 15 min | 4 min | 10-15 min | [2][16][17] |

| Hydrolysis Time | 20 min | 3 min | 10-20 min | [2][16] |

| Total Synthesis Time | ~70 min | ~38 min | 75-80 min | [2][3] |

| Radiochemical Yield (decay corrected) | 10-20% | ~40% | 30-40% | [2][3][17] |

| Radiochemical Purity | >95% | >97% | >99% | [2][3] |

| Molar Activity (EOB) | Variable | Variable | 182-470 GBq/µmol | [3][18] |

Detailed Experimental Protocols

The following protocols are generalized from published methods and should be adapted and validated for specific laboratory conditions and equipment.[2][3][5][17]

Materials and Reagents

-

Precursor: 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE)

-

[¹⁸F]Fluoride: Produced from a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.

-

Eluent: Solution of Kryptofix 2.2.2 and potassium carbonate (K₂CO₃) or tetrabutylammonium bicarbonate (TBAHCO₃) in acetonitrile/water.

-

Solvent: Anhydrous acetonitrile (MeCN).

-

Hydrolysis Agent: 2N Hydrochloric acid (HCl) or 1N Sulfuric Acid (H₂SO₄).

-

Neutralizing Agent: 4.2% Sodium bicarbonate (NaHCO₃).

-

Purification: Semi-preparative HPLC system with a C18 column or solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak).

-

Final Formulation: USP-grade 0.9% NaCl and ethanol.

Step-by-Step Synthesis Procedure (Automated Module)

-

[¹⁸F]Fluoride Trapping and Elution: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA). Elute the trapped [¹⁸F]fluoride into the reaction vessel using the eluent solution.[5][15]

-

Azeotropic Drying: Remove water from the [¹⁸F]fluoride solution by azeotropic distillation with acetonitrile under a stream of nitrogen and vacuum at elevated temperature (e.g., 110°C). This step is crucial for activating the fluoride for nucleophilic substitution.[5][13]

-

Radiolabeling ([¹⁸F]Fluorination): Add a solution of the MMSE precursor (typically ~1.0 mg) in anhydrous acetonitrile to the dried K[¹⁸F]F-Kryptofix complex. Heat the reaction mixture (e.g., 110°C for 15 minutes) to form the fluorinated intermediate.[2][17]

-

Hydrolysis: After cooling, add the acidic solution (e.g., 2N HCl) to the reaction vessel. Heat the mixture (e.g., 120°C for 10 minutes) to remove the methoxymethyl and cyclic sulfate protecting groups. This step may be repeated to ensure complete hydrolysis.[2][17]

-

Neutralization: Cool the reaction mixture and neutralize the acid with a sodium bicarbonate solution.[2][16]

-

Purification:

-

Formulation: If HPLC purification is used, the collected fraction is typically passed through a C18 Sep-Pak cartridge. The cartridge is washed with water, and the final product is eluted with ethanol and then diluted with sterile saline for injection. The final formulation usually contains a small percentage of ethanol to ensure solubility.[3][18]

Quality Control

To ensure the safety and efficacy of [¹⁸F]FES for human use, a series of quality control (QC) tests must be performed according to pharmacopeia standards (e.g., USP).[2][3][19]

| QC Test | Method | Acceptance Criteria | Reference |

| Appearance | Visual Inspection | Clear, colorless, free of particulates | [20] |

| pH | pH meter or strips | 4.5 - 7.5 | [20] |

| Radionuclidic Identity | Half-life determination | 105 - 115 minutes | [5][20] |

| Radiochemical Purity | Analytical HPLC, TLC | ≥ 95% | [3][17] |

| Chemical Purity | Analytical HPLC (UV detector) | FES mass < 3.6 µg per dose | [3][21] |

| Residual Solvents | Gas Chromatography (GC) | e.g., Acetonitrile < 410 ppm, Ethanol < 5000 ppm | [19] |

| Kryptofix 2.2.2 | Spot test or LC-MS | < 50 µg/mL | [20] |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V | [19] |

| Sterility | Incubation in culture media | No microbial growth | [20] |

Conclusion

16α-[¹⁸F]Fluoro-17β-estradiol is a well-established and clinically valuable PET tracer for imaging estrogen receptor expression. The development of robust and automated nucleophilic synthesis methods has enabled its widespread use in clinical research and is increasingly being integrated into patient care for breast cancer. Adherence to detailed synthesis protocols and rigorous quality control is paramount to ensure the production of high-quality, clinical-grade [¹⁸F]FES. This guide provides a foundational resource for professionals in the field to understand and implement the synthesis and application of this important radiopharmaceutical.

References

- 1. The quest for improving the management of breast cancer by functional imaging: The discovery and development of 16α-[18F]fluoroestradiol (FES), a PET radiotracer for the estrogen receptor, a historical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid synthesis of [18F]-fluoroestradiol: remarkable advantage of microwaving over conventional heating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fully automated radiosynthesis and quality control of [18F]FES for human breast cancer imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. bjrs.org.br [bjrs.org.br]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. PET Imaging of Estrogen Receptors Using 18F-Based Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. 16α-[18F]Fluoro-17β-estradiol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 16α-[18F]Fluoro-17β-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. TPC - Estrogen receptors [turkupetcentre.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. One-Step Synthesis of [18F]Aromatic Electrophile Prosthetic Groups via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]

- 17. Synthesis of Clinical-Grade [18F]-Fluoroestradiol as a Surrogate PET Biomarker for the Evaluation of Estrogen Receptor-Targeting Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. redalyc.org [redalyc.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

A Technical Guide to the Binding Affinity and Specificity of Fluoroestradiol F-18 for Estrogen Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

16α-[18F]-fluoro-17β-estradiol ([18F]FES), a radiolabeled analog of estradiol, is a crucial tool in nuclear medicine and oncology research. Its ability to bind to estrogen receptors (ERs) allows for the in vivo visualization and quantification of ER expression using positron emission tomography (PET). This technology is particularly valuable in the management of ER-positive breast cancer, where it can aid in diagnosis, staging, and predicting response to endocrine therapy.[1] This in-depth technical guide provides a comprehensive overview of the binding affinity and specificity of [18F]FES for estrogen receptors, detailed experimental protocols for assessing these properties, and a review of the associated signaling pathways.

Binding Affinity and Specificity of [18F]FES

[18F]FES exhibits a high binding affinity for estrogen receptors, with a notable preference for the alpha isoform (ERα) over the beta isoform (ERβ).[1] This high affinity and specificity are fundamental to its utility as a PET imaging agent for ER-positive tumors.

Quantitative Binding Data

The binding affinity of a ligand for its receptor is quantitatively described by several parameters, including the dissociation constant (Kd), the inhibition constant (Ki), and the half-maximal inhibitory concentration (IC50). A lower value for these parameters indicates a higher binding affinity. The following table summarizes the reported binding affinities of [18F]FES for estrogen receptors from various studies.

| Parameter | Receptor | Cell Line/System | Value (nM) | Reference |

| Kd | ERα | MCF-7 | 0.13 ± 0.02 | [2][3][4][5] |

| Kd | ERα | HEK293T (transfected) | 94 | [6][7] |

| Kd | ER | SKOV3 | 3 | [8][9] |

| IC50 | ERα | MCF-7 | 0.085 | [2][3][4] |

Note: Data for ERβ is limited due to the negligible binding of [18F]FES to this isoform.[6][7]

Studies have consistently demonstrated that [18F]FES has a significantly higher affinity for ERα. In vitro studies using HEK293T cells transfected with either ERα or ERβ showed high-affinity binding to ERα, while binding to ERβ was negligible.[6][7] This selectivity is a key characteristic that underpins the clinical utility of [18F]FES PET imaging in breast cancer, as ERα is the predominant isoform expressed in the majority of these tumors.

Experimental Protocols

The determination of binding affinity and specificity of radioligands like [18F]FES relies on well-established in vitro assays. The following sections provide detailed methodologies for two key experiments: the competitive binding assay and the cell uptake assay.

Competitive Radioligand Binding Assay

This assay is used to determine the IC50 value of a non-labeled ligand by measuring its ability to compete with a radioligand for binding to a receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a competitor (e.g., unlabeled estradiol) against the binding of [18F]FES to estrogen receptors.

Materials:

-

ER-positive cells (e.g., MCF-7) or purified ER protein

-

[18F]FES

-

Unlabeled estradiol (competitor)

-

Binding buffer (e.g., Tris-HCl with additives)

-

Multi-well plates (e.g., 96-well)

-

Filtration apparatus with glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Preparation: Culture ER-positive cells to an appropriate confluency. Harvest and homogenize the cells to prepare a cell lysate containing the estrogen receptors.

-

Assay Setup: In a multi-well plate, add a constant concentration of [18F]FES to each well.

-

Competitor Addition: Add increasing concentrations of unlabeled estradiol to the wells. Include a control with no unlabeled estradiol (total binding) and a control with a high concentration of unlabeled estradiol to determine non-specific binding.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value is determined from the resulting sigmoidal curve as the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Cell Uptake Assay

This assay measures the accumulation of a radiolabeled ligand within intact cells, providing insights into receptor binding and internalization.

Objective: To measure the specific uptake of [18F]FES in ER-positive cells.

Materials:

-

ER-positive cells (e.g., MCF-7) and ER-negative cells (as a control, e.g., MDA-MB-231)

-

[18F]FES

-

Unlabeled estradiol

-

Cell culture medium

-

Multi-well plates (e.g., 24-well)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 1N NaOH)

-

Gamma counter

Procedure:

-

Cell Seeding: Seed ER-positive and ER-negative cells into multi-well plates and allow them to adhere overnight.[10][11]

-

Incubation with Radiotracer: Remove the culture medium and add fresh medium containing a known concentration of [18F]FES. For determining non-specific uptake, a parallel set of wells is pre-incubated with a high concentration of unlabeled estradiol before adding [18F]FES.[10][11]

-

Incubation: Incubate the plates at 37°C for a specific time period (e.g., 60 minutes).[10][11]

-

Washing: Remove the medium and wash the cells multiple times with ice-cold PBS to remove unbound radiotracer.

-

Cell Lysis: Add lysis buffer to each well to solubilize the cells and release the intracellular radioactivity.[12]

-

Quantification: Collect the lysate from each well and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled estradiol) from the total uptake. The results can be expressed as a percentage of the added dose per milligram of protein.

Synthesis and Quality Control of [18F]FES

The reliable production of clinical-grade [18F]FES is essential for its use in PET imaging. The synthesis is typically a multi-step automated process.

Synthesis Overview: The most common method for synthesizing [18F]FES involves the nucleophilic substitution of a precursor molecule, 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE), with [18F]fluoride.[13] This is followed by hydrolysis to remove protecting groups. The entire process is usually performed in an automated synthesis module to ensure reproducibility and radiation safety.[13][14][15]

Quality Control: Before administration to patients, each batch of [18F]FES must undergo rigorous quality control tests to ensure its purity, identity, and safety. These tests typically include:[13][16][17]

-

Radiochemical Purity and Identity: Assessed by High-Performance Liquid Chromatography (HPLC).

-

Radionuclidic Identity: Confirmed by measuring the half-life of the product.

-

pH: Must be within a physiologically acceptable range.

-

Bacterial Endotoxins: To ensure the absence of pyrogens.

-

Sterility: To confirm the absence of microbial contamination.

-

Residual Solvents: To ensure that levels of any solvents used in the synthesis are below acceptable limits.

Estrogen Receptor Signaling Pathways

Upon binding of an agonist like [18F]FES, the estrogen receptor undergoes a conformational change, leading to the activation of downstream signaling pathways. These pathways can be broadly categorized as genomic (nuclear) and non-genomic (membrane-initiated).

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the ligand-receptor complex to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding initiates the transcription of these genes, leading to the synthesis of proteins that mediate the physiological effects of estrogens.

Caption: Genomic estrogen receptor signaling pathway initiated by FES binding.

Non-Genomic Signaling Pathway

In addition to the classical genomic pathway, estrogens can also elicit rapid cellular responses through non-genomic signaling. This involves a subpopulation of ERα located at the cell membrane. Upon ligand binding, membrane-associated ERα can rapidly activate various intracellular signaling cascades, such as the PI3K/Akt and MAPK/ERK pathways, without the need for gene transcription. These pathways can, in turn, influence a variety of cellular processes, including cell proliferation and survival.

Caption: Non-genomic estrogen receptor signaling initiated at the cell membrane.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vitro competitive binding assay.

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This compound is a high-affinity and highly specific radioligand for the estrogen receptor alpha. Its favorable binding characteristics have established it as an indispensable tool in both preclinical research and clinical practice for the non-invasive assessment of ER expression. A thorough understanding of its binding properties, the methodologies used to evaluate them, and the signaling pathways it modulates is crucial for its effective application in drug development and personalized medicine for ER-positive malignancies.

References

- 1. TPC - Estrogen receptors [turkupetcentre.net]

- 2. fluoroestradiol F 18 [drugcentral.org]

- 3. This compound | C18H23FO2 | CID 10869981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of an Estrogen Receptor α-Selective 18 F-Estradiol PET Tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Evaluation of the Estrogen Receptor β-Selective Radioligand 2-18F-Fluoro-6-(6-Hydroxynaphthalen-2-yl)Pyridin-3-ol: Comparison with 16α-18F-Fluoro-17β-Estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jnm.snmjournals.org [jnm.snmjournals.org]

- 10. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jnm.snmjournals.org [jnm.snmjournals.org]

- 12. 18F-Fluoroestradiol Binding Specificity in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Clinical-Grade [18F]-Fluoroestradiol as a Surrogate PET Biomarker for the Evaluation of Estrogen Receptor-Targeting Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jnm.snmjournals.org [jnm.snmjournals.org]

- 16. 18F-fluoroestradiol PET/CT Measurement of Estrogen Receptor Suppression During a Phase I Trial of the Novel Estrogen Receptor-targeted Therapeutic GDC-0810: Using an Imaging Biomarker to Guide Drug Dosage in Subsequent Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

Navigating Estrogen Receptor Landscape: A Technical Guide to Fluoroestradiol F-18 In Vivo

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and biodistribution of Fluoroestradiol F-18 (¹⁸F-FES), a key radiotracer for imaging estrogen receptor (ER) expression. This document details the quantitative uptake of ¹⁸F-FES in various tissues, outlines established experimental protocols for its use, and visualizes the underlying biological and procedural frameworks.

Quantitative Biodistribution of ¹⁸F-FES

The in vivo distribution of ¹⁸F-FES is characterized by high uptake in ER-rich tissues, most notably the liver, which is the critical organ for radiation dosimetry, as well as the gallbladder and urinary bladder due to routes of excretion.[1][2][3] In the context of oncology, significant uptake is observed in ER-positive tumors.[4][5] The following tables summarize the quantitative biodistribution of ¹⁸F-FES in both human subjects and animal models, presented as Standardized Uptake Values (SUV) and percentage of injected dose per gram (%ID/g).

Human Biodistribution Data

Table 1: Radiation Absorbed Dose Estimates for ¹⁸F-FES in Adult Females

| Organ | Mean Absorbed Dose (mGy/MBq) |

| Liver | 0.13[2][3] |

| Gallbladder | 0.10[2][3] |

| Urinary Bladder Wall | 0.05[2][3] |

| Uterus | 0.034 |

| Ovaries | 0.023 |

| Red Marrow | 0.018 |

| Lungs | 0.012 |

| Effective Dose Equivalent (mSv/MBq) | 0.022 [1][2] |

Data sourced from studies involving intravenous injection of ¹⁸F-FES in patients with known or suspected breast cancer.[1][2]

Table 2: Standardized Uptake Values (SUV) of ¹⁸F-FES in Human Tissues

| Tissue | Mean SUV | Notes |

| ER-Positive Tumors | > 1.5 - 4.75[4][5] | SUVmax ≥ 1.5 is a common threshold for identifying ER-positive disease.[6] |

| ER-Negative Tumors | < 1.0 - 1.41[4][5] | |

| Liver | High physiological uptake[7][8] | Serves as a background reference. |

| Uterus | High physiological uptake[9] | ER-expressing organ. |

| Pituitary Gland | High physiological uptake[9] | ER-expressing organ. |

| Bone | Variable | Can be a site of metastasis. |

| Lung | Low | |

| Muscle | Low | |

| Blood Pool | Moderate | Decreases over time. |

SUV values can be influenced by factors such as plasma sex hormone-binding globulin (SHBG) levels, which are inversely associated with ¹⁸F-FES SUV.[10][11]

Preclinical Biodistribution Data (Animal Models)

Table 3: Biodistribution of ¹⁸F-FES in a Mouse Xenograft Model of ER-Positive Breast Cancer (ZR-75-1)

| Tissue | Mean Uptake (%ID/g) at 1 hour post-injection |

| ER-Positive Tumor (WT-ER) | 1.68 ± 0.12[12] |

| ER-Positive Tumor (Y537S-ER Mutant) | 1.45 ± 0.06[12] |

| ER-Positive Tumor (Y537C-ER Mutant) | 2.09 ± 0.20[12] |

| Muscle | ~0.5[12] |

Data from female athymic nude mice with tumor xenografts.[12] Studies have shown that ¹⁸F-FES uptake correlates well with ERα expression levels.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vivo ¹⁸F-FES studies. The following sections outline standardized protocols for both human and animal experiments.

Human ¹⁸F-FES PET/CT Imaging Protocol

A typical clinical protocol for ¹⁸F-FES PET/CT involves the following steps:

-

Patient Preparation:

-

Fasting for a minimum of 6 hours is often required.[7]

-

Patients should discontinue ER-blocking therapies for a sufficient washout period (e.g., at least 5 weeks for fulvestrant or tamoxifen) prior to imaging, as these can interfere with ¹⁸F-FES uptake.[14] Aromatase inhibitors may not require discontinuation.[14]

-

-

Radiotracer Administration:

-

Imaging Acquisition:

-

PET/CT imaging is typically performed 60 minutes after the injection of the radiotracer.[14]

-

A low-dose CT scan is acquired for attenuation correction and anatomical localization.

-

PET emission data is acquired for a duration of 2-3 minutes per bed position, covering the body from the vertex to the mid-thigh.

-

-

Data Analysis:

-

Images are reconstructed using iterative algorithms with corrections for attenuation, scatter, and radioactive decay.

-

Regions of interest (ROIs) are drawn on the images to quantify tracer uptake in tumors and normal tissues.

-

Uptake is commonly expressed as the Standardized Uptake Value (SUV), calculated as: SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Patient weight [kg])

-

Animal (Mouse Xenograft) ¹⁸F-FES PET/CT Imaging Protocol

Preclinical studies in animal models are essential for drug development and mechanistic studies. A representative protocol is as follows:

-

Animal Model:

-

Radiotracer Administration:

-

Mice are injected with approximately 5.55 MBq (150 µCi) of ¹⁸F-FES via the tail vein.[12]

-

-

Imaging Acquisition:

-

Animals are anesthetized (e.g., with 1.5-2.0% isoflurane) during the imaging procedure.

-

Imaging is performed at 1 hour post-injection using a small-animal PET/CT scanner.

-

-

Biodistribution Studies (Ex Vivo):

-

Following imaging, animals are euthanized.

-

Tissues of interest (tumor, muscle, blood, liver, etc.) are harvested, weighed, and their radioactivity is measured using a gamma counter.

-

Uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

-

Visualizing Mechanisms and Workflows

To further elucidate the processes involved in ¹⁸F-FES imaging, the following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

¹⁸F-FES and the Estrogen Receptor Signaling Pathway

¹⁸F-FES, as an analog of estradiol, binds to estrogen receptors, primarily ERα, initiating a signaling cascade that is fundamental to the growth of ER-positive cancers.[1][10]

Experimental Workflow for In Vivo ¹⁸F-FES PET/CT Imaging

The process of conducting an in vivo ¹⁸F-FES PET/CT study, from patient or animal preparation to data analysis, follows a structured workflow.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. The Quest for Improving the Management of Breast Cancer by Functional Imaging: The Discovery and Development of 16α-[18F]Fluoroestradiol (FES), a PET Radiotracer for the Estrogen Receptor, an Historical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. [18 F]-Fluoroestradiol PET (FES-PET) and [18 F] Flurodeoxyglucose PET (FDG-PET) Imaging May Aid in Managing Therapy in Patients with Metastatic Lobular Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. What is the mechanism of Fluoroestradiol F 18? [synapse.patsnap.com]

- 9. tech.snmjournals.org [tech.snmjournals.org]

- 10. 18F-Fluoroestradiol Binding Specificity in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. FES-PET/CT Imaging for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 13. Evaluation of estrogen expression of breast cancer using 18F-FES PET CT-A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into ¹⁸F-FES: The Foundation of Estrogen Receptor Imaging

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

16α-[¹⁸F]-fluoro-17β-estradiol, commonly known as ¹⁸F-FES, is a radiolabeled analog of estradiol that has emerged as a pivotal tool in nuclear medicine for the in vivo characterization of estrogen receptor (ER) expression. As a positron emission tomography (PET) tracer, ¹⁸F-FES provides a non-invasive, whole-body assessment of ER functionality, offering critical insights for the management of ER-positive breast cancer. This technical guide delves into the foundational research of ¹⁸F-FES, providing a comprehensive overview of its synthesis, mechanism of action, and the experimental protocols that underpin its use in research and clinical settings. The ability of ¹⁸F-FES PET to quantify ER expression across primary and metastatic lesions has shown significant value in predicting response to endocrine therapies, thereby guiding personalized treatment strategies.[1][2]

Mechanism of Action and Signaling Pathway

¹⁸F-FES is a synthetic estrogen that binds with high affinity and specificity to the estrogen receptor.[3] This interaction allows for the visualization and quantification of functional ER in tissues. Upon administration, ¹⁸F-FES is transported in the blood, where a significant portion binds to sex hormone-binding globulin (SHBG). It then diffuses into cells and binds to intracellular estrogen receptors. The uptake of ¹⁸F-FES in tumors is directly proportional to the level of ER expression.

The estrogen receptor mediates its effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the binding of the estrogen-ER complex to estrogen response elements (EREs) in the DNA, leading to the transcription of target genes that regulate cellular processes like proliferation and differentiation.[4][5][6][7] Non-genomic pathways involve more rapid cellular responses initiated by membrane-associated ERs, which can activate various kinase cascades.[4][7][8]

Quantitative Data Summary

The following tables summarize key quantitative data from foundational ¹⁸F-FES research, providing a comparative overview of its synthesis, quality control, dosimetry, and imaging characteristics.

Table 1: Radiosynthesis and Quality Control Parameters

| Parameter | Reported Value | Reference |

| Radiosynthesis | ||

| Radiochemical Yield (decay-corrected) | 30-40% | [3][9][10] |

| Synthesis Time | 75-80 minutes | [10][11] |

| Quality Control | ||

| Radiochemical Purity | >97-99% | [9][10] |

| Molar Activity | 182-232 GBq/µmol | [10] |

| pH of Final Product | 4.5 - 7.5 | [3] |

| Residual Solvents (Ethanol, Acetonitrile) | <5000 ppm, <410 ppm | [3] |

Table 2: Radiation Dosimetry

| Organ | Absorbed Dose (mGy/MBq) | Reference |

| Liver | 0.13 | [1] |

| Gallbladder | 0.10 | [1] |

| Urinary Bladder | 0.05 | [1] |

| Uterus | 0.04 | [1] |

| Ovaries | 0.03 | [1] |

| Red Marrow | 0.02 | [1] |

| Effective Dose Equivalent | 0.022 mSv/MBq | [1] |

Table 3: In Vivo Imaging and Diagnostic Performance

| Parameter | Finding | Reference |

| Standardized Uptake Value (SUV) | ||

| ER-positive tumors (SUVmax) | > 1.5 - 2.0 | [5] |

| ER-negative tumors (SUVmax) | < 1.5 | [5] |

| Diagnostic Accuracy | ||

| Sensitivity for ER-positive lesions | 78% | [3] |

| Specificity for ER-positive lesions | 98% | [3] |

| Positive Predictive Value | 90% | [3] |

| Negative Predictive Value | 71% | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide an overview of key experimental protocols for the synthesis, quality control, and application of ¹⁸F-FES.

Automated Radiosynthesis of ¹⁸F-FES

The automated synthesis of ¹⁸F-FES is typically performed using a commercial synthesis module, such as the GE TRACERlab series.[4][12][13] The process is a two-step, one-pot reaction followed by purification.

Materials and Reagents:

-

[¹⁸F]Fluoride produced from a cyclotron

-

Precursor: 3-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE)

-

Eluent: Acetonitrile/water mixture with Kryptofix 2.2.2 (K2.2.2) and potassium carbonate (K₂CO₃)

-

Hydrolysis agent: 2N Hydrochloric acid (HCl)

-

Neutralizing agent: 4.2% Sodium bicarbonate (NaHCO₃)

-

Purification cartridges (e.g., Sep-Pak C18) and HPLC system

Procedure:

-

[¹⁸F]Fluoride Trapping and Elution: The aqueous [¹⁸F]fluoride solution from the cyclotron is passed through an anion exchange cartridge to trap the [¹⁸F]F⁻. The trapped fluoride is then eluted into the reaction vessel using a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.

-

Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature (e.g., 110°C). This step is repeated to ensure an anhydrous environment for the fluorination reaction.

-

¹⁸F-Fluorination: The MMSE precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]fluoride-K2.2.2 complex. The reaction mixture is heated (e.g., 110°C for 15 minutes) to facilitate the nucleophilic substitution reaction, forming the fluorinated intermediate.[2]

-

Hydrolysis: After cooling, 2N HCl is added to the reaction vessel, and the mixture is heated (e.g., 120°C for 10 minutes) to hydrolyze the methoxymethyl protecting group. This step is often repeated to ensure complete deprotection.[9]

-

Neutralization and Purification: The reaction mixture is neutralized with NaHCO₃. The crude product is then purified using semi-preparative high-performance liquid chromatography (HPLC). The fraction containing ¹⁸F-FES is collected, and the solvent is removed. The final product is formulated in a sterile saline solution containing a small amount of ethanol for injection.

References

- 1. FES-PET/CT Imaging for Breast Cancer · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. appliedradiationoncology.com [appliedradiationoncology.com]

- 3. Synthesis of Clinical-Grade [18F]-Fluoroestradiol as a Surrogate PET Biomarker for the Evaluation of Estrogen Receptor-Targeting Therapeutic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Non-classical genomic estrogen receptor (ER)/specificity protein and ER/activating protein-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Insights into the Classical and Non-classical Actions of Estrogen: Evidence from Estrogen Receptor Knock Out and Knock In Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The many faces of estrogen signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Membrane-Initiated Non-Genomic Signaling by Estrogens in the Hypothalamus: Cross-Talk with Glucocorticoids with Implications for Behavior [frontiersin.org]

- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 10. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Automated Synthesis of [18F](2S,4R)-4-fluoroglutamine on a GE FX-N Pro Module - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Expanding Role of Fluoroestradiol F-18 in Non-Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

[18F]Fluoroestradiol (FES), a radiolabeled analog of estradiol, has emerged as a powerful in vivo imaging biomarker for estrogen receptor (ER) expression. While its utility in breast cancer is well-established, the application of FES-PET is expanding to various non-breast malignancies where ER signaling plays a crucial role in tumor biology. This technical guide provides an in-depth exploration of the use of FES-PET in non-breast cancer research, focusing on its application in gynecological cancers, meningiomas, and other tumors. We will delve into the quantitative data, experimental protocols, and the underlying signaling pathways, offering a comprehensive resource for researchers and drug development professionals.

Data Presentation: Quantitative Analysis of FES Uptake

The standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake, is a key metric in FES-PET imaging. It reflects the level of ER expression in tumors and has shown prognostic and predictive value in several non-breast cancers. The following tables summarize the quantitative data from various studies.

| Cancer Type | Number of Patients/Lesions | FES SUVmax (Mean ± SD or Range) | FES SUVmean (Mean ± SD or Range) | Key Findings | Reference |

| Endometrial Cancer | 67 | - | 2.63 (cutoff) | An FES SUVmean cutoff of 2.63 was an independent prognostic factor for progression-free survival.[1][2] | [1][2] |

| 72 | - | <2.63 (low) vs. ≥2.63 (high) | Low FES SUVmean was significantly associated with poor progression-free and overall survival.[3] | [3] | |

| 11 | >3 | - | Endometrial cancer showed significantly high accumulation of FES.[4] | [4] | |

| Ovarian Cancer | 15 patients, 28 lesions | 2.8 ± 1.3 (ERα-positive) vs. 1.4 ± 0.3 (ERα-negative) | - | An SUVmax threshold of 1.8 provided 79% sensitivity and 100% specificity for detecting ERα-positive lesions.[5][6] | [5][6] |

| Meningioma | 5 | 1.96 (average) | 1.91 (average) | Positive FES uptake was demonstrated in all five patients. | [1] |

| Lung Cancer (Non-Specific FES Uptake) | 70 scans (irradiated patients) | 2.5 ± 1.3 | 1.5 ± 0.8 | Enhanced non-tumor FES uptake was observed in the lungs of irradiated patients, potentially related to fibrosis.[7] | [7] |

Experimental Protocols

Standardized protocols are crucial for the reliable and reproducible application of FES-PET imaging in clinical research. Below is a detailed methodology synthesized from various clinical trial protocols.

Patient Preparation

-

Hydration: Patients should be well-hydrated before the administration of the FES tracer.

-

Medication Review: A thorough review of the patient's current medications is essential. Drugs that block ER, such as tamoxifen and fulvestrant, can interfere with FES uptake and should be discontinued for an adequate period before the scan (e.g., up to 8 weeks for tamoxifen and 28 weeks for fulvestrant).

-

Fasting: No specific fasting requirements are generally needed for FES-PET imaging, unlike FDG-PET.

Tracer Administration

-

Dosage: The recommended intravenous dose of 18F-FES is typically in the range of 111-222 MBq (3-6 mCi).

-

Administration: The tracer is administered as a slow intravenous bolus injection.

Image Acquisition

-

Uptake Period: Imaging is typically performed 60 minutes after the tracer injection to allow for optimal biodistribution and tumor uptake.

-

Scanning: A whole-body PET/CT scan is acquired, usually from the mid-thigh to the top of the head.

-

Acquisition Time: The duration of the scan can vary depending on the scanner and protocol but is generally around 20-30 minutes.

Data Analysis

-

Image Reconstruction: PET images are reconstructed using standard algorithms with attenuation correction based on the CT data.

-

Quantitative Analysis: Regions of interest (ROIs) are drawn around tumors and reference tissues to calculate SUVmax and SUVmean.

Signaling Pathways and Experimental Workflows

Estrogen Receptor Signaling Pathway

Estrogen signaling is mediated through both genomic and non-genomic pathways. In the context of cancer, the activation of ER can lead to cell proliferation, survival, and differentiation. The following diagram illustrates the key components of the ER signaling cascade.

Caption: Simplified diagram of the estrogen receptor signaling pathway.

Generalized FES-PET Experimental Workflow

The following diagram outlines the typical workflow for a clinical research study involving FES-PET imaging.

Caption: A generalized workflow for FES-PET imaging in a research setting.

Discussion and Future Directions

The use of FES-PET in non-breast cancer research is a rapidly evolving field. In gynecological malignancies, particularly endometrial and ovarian cancers, FES-PET has demonstrated its potential to non-invasively assess ER status, predict prognosis, and potentially guide endocrine therapies.[1][2][3][8] The correlation between FES uptake and ERα expression provides a valuable tool for patient stratification in clinical trials of novel endocrine agents.[5][6]

In meningiomas, the presence of estrogen receptors has been reported, and preliminary studies with FES-PET have shown tracer uptake in these tumors, opening avenues for further investigation into the role of hormonal therapies.[1]

Research into the application of FES-PET in other non-breast cancers, such as lung cancer, is still in its early stages. While some studies have reported non-specific FES uptake in the lungs, particularly after radiation therapy, the clinical significance of ER expression in lung cancer and the utility of FES-PET in this context require further exploration.[7]

Future research should focus on:

-

Expanding Clinical Trials: Conducting larger, prospective clinical trials in various non-breast cancers to validate the prognostic and predictive value of FES-PET.

-

Standardization of Quantification: Establishing standardized methods for quantitative analysis of FES-PET images to ensure comparability across different studies and institutions.

-

Combination with Other Imaging Modalities: Exploring the synergistic value of combining FES-PET with other imaging techniques, such as FDG-PET, to provide a more comprehensive understanding of tumor biology.

-

Drug Development: Utilizing FES-PET as a pharmacodynamic biomarker in the development of new ER-targeted therapies for non-breast cancers.

Conclusion

Fluoroestradiol F-18 PET imaging is a promising tool in the landscape of non-breast cancer research. Its ability to non-invasively quantify ER expression provides valuable insights into tumor biology and has the potential to significantly impact patient management and the development of targeted therapies. As research continues to expand, FES-PET is poised to become an integral part of the precision medicine approach for a variety of ER-positive non-breast malignancies.

References

- 1. auntminnie.com [auntminnie.com]

- 2. Prognostic Value of 16α-18F-Fluoro-17β-Estradiol PET as a Predictor of Disease Outcome in Endometrial Cancer: A Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Assessment of estrogen receptor expression in epithelial ovarian cancer patients using 16α-18F-fluoro-17β-estradiol PET/CT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enhanced pulmonary uptake on 18F-FES-PET/CT scans after irradiation of the thoracic area: related to fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PET Imaging of Estrogen Receptors Using 18F-Based Radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Retention Mechanisms of Fluoroestradiol F-18

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and retention mechanisms of 16α-[¹⁸F]-fluoro-17β-estradiol (¹⁸F-FES), a key radiotracer for imaging estrogen receptor (ER) expression in vivo. Understanding these core mechanisms is critical for the effective application of ¹⁸F-FES in research and clinical settings, particularly in the context of estrogen receptor-positive (ER+) breast cancer.

Core Mechanism of Cellular Uptake and Retention

The primary mechanism governing the cellular uptake and retention of ¹⁸F-FES is its high-affinity binding to the estrogen receptor alpha (ERα). As a fluorinated analog of estradiol, ¹⁸F-FES is a lipophilic molecule that can passively diffuse across the cell membrane. Once inside the cell, it specifically binds to the ligand-binding pocket of ERα located in the cytoplasm and/or nucleus. This binding event is the cornerstone of its utility as an imaging agent for ER+ tissues.

The retention of ¹⁸F-FES within the cell is directly dependent on the presence and functionality of an intact ERα ligand-binding pocket. Upon binding, the ¹⁸F-FES/ERα complex undergoes a conformational change and dimerization. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction initiates the transcription of estrogen-responsive genes, a hallmark of ERα signaling. The sequestration of the radiotracer within the nucleus as part of this larger complex contributes significantly to its retention. Studies have demonstrated that mutations in the ERα ligand-binding domain can abolish ¹⁸F-FES binding and uptake, confirming the specificity of this mechanism.[1]

The pharmacodynamics of ¹⁸F-FES uptake are directly proportional to the expression of ER in tumors as measured by in vitro assays; higher ER expression leads to greater uptake of the radiotracer.[2]

Quantitative Data Summary

The following tables summarize key quantitative data related to the binding affinity, in vitro uptake, and in vivo tumor uptake of ¹⁸F-FES.

Table 1: In Vitro Binding Affinity of ¹⁸F-FES

| Parameter | Cell Line | Value | Reference |

| Kd | MCF-7 | 0.13 ± 0.02 nM | [3][4] |

| Kd | WT-ER expressing MDA-MB-231 | 0.07 ± 0.03 nM | [5][6] |

| Kd | Y537S-ER expressing MDA-MB-231 | 0.98 ± 0.54 nM | [5][6] |

| Kd | Y537C-ER expressing MDA-MB-231 | 0.24 ± 0.03 nM | [5][6] |

| IC50 | MCF-7 | 0.085 nM | [3][4] |

| IC50 | 231 WT ER cells | 0.10 nM (95% CI: 0.09–0.11 nM) | [1] |

| IC50 | MCF-7 cells | 0.13 nM (95% CI: 0.12–0.15 nM) | [1] |

| Bmax | MCF-7 | 1901 ± 89 fmol/mg | [3][4] |

Table 2: In Vivo Tumor and Organ Uptake of ¹⁸F-FES

| Tissue/Tumor Type | Uptake Metric | Value | Reference |

| ER+ Breast Cancer Metastases | Sensitivity | 71.1% - 82% | [1][3] |

| ER-negative Breast Cancer | Specificity | 95% - 98% | [1][2] |

| MDA-MB-231 Xenografts (ER-) | %ID/g | 0.42 ± 0.051 | [1] |

| 231 WT ER Xenografts (ER+) | %ID/g | 0.49 ± 0.042 | [1] |

| Uterus (Baseline) | SUV | High | [7][8][9][10] |

| Uterus (During SERD Therapy) | SUV | -50.6% change from baseline | [7][8][9][10] |

| Pituitary Gland (Baseline) | SUV | High | [7][8][9][10] |

| Pituitary Gland (During SERD Therapy) | SUV | -39.0% change from baseline | [7][8][9][10] |

Experimental Protocols

In Vitro ¹⁸F-FES Cell Uptake and Competitive Binding Assay

This protocol is designed to determine the binding specificity and affinity of ¹⁸F-FES in cancer cell lines.

Materials:

-

ER-positive (e.g., MCF-7) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines.

-

Cell culture medium and supplements.

-

¹⁸F-FES.

-

Unlabeled estradiol (for competition).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

Gamma counter.

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to near confluence.

-

Treatment:

-

For saturation binding assays, incubate cells with increasing concentrations of ¹⁸F-FES.

-

For competitive binding assays, incubate cells with a fixed concentration of ¹⁸F-FES and increasing concentrations of unlabeled estradiol.

-

-

Incubation: Incubate at 37°C for a specified period (e.g., 60 minutes).

-

Washing: Wash the cells multiple times with ice-cold PBS to remove unbound radiotracer.

-

Lysis: Lyse the cells using a suitable lysis buffer.

-

Quantification: Measure the radioactivity in the cell lysates using a gamma counter.

-

Data Analysis:

-

For saturation binding, perform Scatchard analysis to determine Kd and Bmax.

-

For competitive binding, plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.

-

In Vivo ¹⁸F-FES MicroPET/CT Imaging in Xenograft Models

This protocol outlines the procedure for in vivo imaging of ¹⁸F-FES uptake in tumor xenografts.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice).

-

ER-positive and ER-negative tumor cells for xenograft establishment.

-

¹⁸F-FES.

-

Anesthesia (e.g., isoflurane).

-

MicroPET/CT scanner.

Procedure:

-

Xenograft Model Establishment: Inoculate mice with tumor cells subcutaneously. Allow tumors to grow to a suitable size.

-

Radiotracer Administration: Administer a defined dose of ¹⁸F-FES (e.g., 5.55 MBq or 150 µCi) intravenously.[11]

-

Anesthesia: Anesthetize the mice before and during imaging.

-

PET/CT Imaging:

-

Perform a dynamic or static PET scan at a specified time point post-injection (e.g., 60 minutes).

-

Acquire a CT scan for anatomical co-registration.

-

-

Image Analysis:

-

Reconstruct PET and CT images.

-

Draw regions of interest (ROIs) over the tumor and other organs of interest.

-

Calculate the standardized uptake value (SUV) or the percentage of injected dose per gram of tissue (%ID/g).

-

-

Biodistribution (Optional): After the final imaging session, euthanize the animals and harvest tumors and major organs. Measure the radioactivity in each tissue using a gamma counter to confirm the imaging data.

Visualizations

Signaling Pathway of ¹⁸F-FES Cellular Uptake and Retention

Caption: Cellular uptake and retention pathway of ¹⁸F-FES.

Experimental Workflow for In Vivo ¹⁸F-FES PET Imaging

Caption: Standardized workflow for clinical ¹⁸F-FES PET imaging.

Logical Relationship of ¹⁸F-FES Uptake and ER Functionality

Caption: Relationship between ER status, ¹⁸F-FES uptake, and therapy prediction.

References

- 1. 18F-Fluoroestradiol Binding Specificity in Estrogen Receptor Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 18F-FES Whole-Body Imaging Protocol for Evaluating Tumor Estrogen Receptor Status in Patients with Recurrent or Metastatic Breast Cancer | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 3. 18F-FES PET/CT Improves the Detection of Intraorbital Metastases in Estrogen-Receptor-Positive Breast Cancer: Two Representative Cases and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DailyMed - CERIANNA- fluoroestradiol f 18 injection [dailymed.nlm.nih.gov]

- 5. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. jnm.snmjournals.org [jnm.snmjournals.org]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. Biodistribution of 18F-FES in Patients with Metastatic ER+ Breast Cancer Undergoing Treatment with Rintodestrant (G1T48), a Novel Selective ER Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 18F-Fluoroestradiol PET Imaging of Activating Estrogen Receptor-α Mutations in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Radiopharmaceutical Properties of Fluorine-18 Labeled Estradiol ([18F]FES)

For Researchers, Scientists, and Drug Development Professionals

Introduction

16α-[18F]fluoroestradiol ([18F]FES), a fluorine-18 labeled analog of estradiol, is a well-established radiopharmaceutical for positron emission tomography (PET) imaging of the estrogen receptor (ER). Its ability to non-invasively quantify ER expression throughout the body has made it an invaluable tool in oncology, particularly for the management of breast cancer.[1] This technical guide provides an in-depth overview of the radiopharmaceutical properties of [18F]FES, including its synthesis, quality control, and in vitro and in vivo characteristics, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

[18F]FES is a lipophilic molecule that readily crosses cell membranes to bind to intracellular estrogen receptors.[2] Its physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₃¹⁸FO₂ | [3] |

| Molecular Weight | 289.38 g/mol (for ¹⁸F) | [3] |

| LogP (calculated) | 3.5 | [4] |

| Half-life of ¹⁸F | 109.7 minutes | - |

| Positron Energy (Emax of ¹⁸F) | 0.635 MeV | - |

Radiosynthesis of [18F]FES

The most common method for the radiosynthesis of [18F]FES is a two-step, one-pot automated process involving the nucleophilic substitution of a precursor molecule with [18F]fluoride, followed by hydrolysis to yield the final product.

Experimental Protocol: Automated Radiosynthesis

This protocol is a generalized representation based on common automated synthesis platforms.

1. Reagents and Materials:

-

[18F]Fluoride (produced from a cyclotron)

-

Precursor: 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE)

-

Phase Transfer Catalyst: Kryptofix 2.2.2 (K2.2.2) and Potassium Carbonate (K₂CO₃) or Tetrabutylammonium bicarbonate

-

Anhydrous Acetonitrile (MeCN)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃)

-

Sterile Water for Injection

-

Ethanol for Injection

-

Sep-Pak C18 Plus cartridge

-

Sterile membrane filter (0.22 µm)

2. Automated Synthesis Workflow:

3. Detailed Steps:

-

[18F]Fluoride Trapping and Elution: Aqueous [18F]fluoride from the cyclotron target is trapped on an anion exchange cartridge. The [18F]fluoride is then eluted into the reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water.

-

Azeotropic Drying: The water is removed from the reaction mixture by azeotropic distillation with acetonitrile under a stream of nitrogen at elevated temperature.

-

Nucleophilic Fluorination: The precursor, 3-O-methoxymethyl-16β,17β-epiestriol-O-cyclic sulfone (MMSE), dissolved in anhydrous acetonitrile, is added to the dried [18F]fluoride/K2.2.2 complex. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.

-

Hydrolysis: After cooling, hydrochloric acid is added to the reaction vessel, and the mixture is heated to hydrolyze the methoxymethyl and sulfate protecting groups.

-

Neutralization: The reaction mixture is cooled and neutralized with a solution of sodium bicarbonate.

-

Purification: The crude product is purified by semi-preparative high-performance liquid chromatography (HPLC) on a C18 column. The fraction containing [18F]FES is collected.

-

Formulation: The collected HPLC fraction is passed through a C18 Sep-Pak cartridge to remove the HPLC solvent. The [18F]FES is then eluted from the cartridge with ethanol and diluted with sterile saline for injection. The final product is passed through a 0.22 µm sterile filter into a sterile vial.

Radiopharmaceutical Specifications

The following table summarizes the typical specifications for clinical-grade [18F]FES.

| Parameter | Specification | Reference |

| Radiochemical Yield | 30-45% (decay-corrected) | [5] |

| Radiochemical Purity | > 95% | [6] |

| Molar Activity | > 37 GBq/µmol (1 Ci/µmol) | [5] |

| pH | 4.5 - 7.5 | [7] |

| Residual Solvents (Ethanol, Acetonitrile) | Within pharmacopeial limits | [7] |

| Bacterial Endotoxins | < 175 EU/V | - |

| Sterility | Sterile | - |

Quality Control

A rigorous quality control process is essential to ensure the safety and efficacy of [18F]FES for clinical use.

Experimental Protocol: Quality Control Testing

1. Appearance:

-

Visually inspect the final product for clarity, color, and particulate matter. The solution should be clear and colorless.

2. pH:

-

Using a calibrated pH meter or pH-indicator strips, measure the pH of the final product.

3. Radiochemical Purity and Identity (HPLC):

-

System: Analytical HPLC with a C18 column, UV detector (280 nm), and a radioactivity detector.

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v).[8]

-

Procedure:

-

Inject a sample of the final [18F]FES solution and a sample of the non-radioactive FES reference standard.

-

The retention time of the radioactive peak in the sample chromatogram should correspond to the retention time of the FES reference standard.

-

Calculate the radiochemical purity by integrating the area of the [18F]FES peak and dividing it by the total area of all radioactive peaks in the chromatogram.

-

4. Radionuclidic Identity and Purity (Gamma Spectroscopy):

-

System: High-purity germanium (HPGe) detector.

-

Procedure:

-

Acquire a gamma spectrum of the final product.

-

The spectrum should show a prominent photopeak at 511 keV and may show a sum peak at 1022 keV, characteristic of positron emitters.

-

Confirm the half-life of the radionuclide by measuring the activity at two different time points and calculating the decay. The half-life should be approximately 110 minutes.

-

5. Residual Solvents (Gas Chromatography):

-

System: Gas chromatograph with a flame ionization detector (FID).

-

Procedure: Analyze the final product for the presence of residual solvents such as ethanol and acetonitrile according to standard pharmacopeial methods.

6. Bacterial Endotoxins:

-

Perform the Limulus Amebocyte Lysate (LAL) test on the final product to quantify endotoxin levels.

7. Sterility:

-

Perform a sterility test on the final product according to standard pharmacopeial methods (e.g., direct inoculation or membrane filtration).

In Vitro Evaluation

In vitro studies are crucial for determining the binding affinity and specificity of [18F]FES for the estrogen receptor.

Experimental Protocol: In Vitro Binding Assays in MCF-7 Cells

1. Cell Culture:

-

Culture MCF-7 human breast cancer cells (ER-positive) in appropriate media supplemented with fetal bovine serum. For binding assays, switch to phenol red-free medium with charcoal-stripped serum to reduce endogenous estrogens.

2. Saturation Binding Assay:

-

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Procedure:

-

Plate MCF-7 cells in multi-well plates and allow them to adhere.

-

Incubate triplicate wells with increasing concentrations of [18F]FES.

-

For non-specific binding determination, incubate a parallel set of wells with the same concentrations of [18F]FES plus a high concentration of non-radioactive estradiol to block specific binding.

-

After incubation, wash the cells with ice-cold buffer to remove unbound radiotracer.

-

Lyse the cells and measure the radioactivity in a gamma counter.

-

Determine the protein concentration in each well.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding versus the concentration of [18F]FES and fit the data using non-linear regression to determine Kd and Bmax.

-

3. Competitive Binding Assay:

-

Objective: To determine the half-maximal inhibitory concentration (IC50) and the binding affinity (Ki) of competing ligands.

-

Procedure:

-

Plate MCF-7 cells as in the saturation assay.

-

Incubate triplicate wells with a fixed concentration of [18F]FES and increasing concentrations of a non-radioactive competitor (e.g., estradiol).

-

After incubation, wash the cells, lyse them, and measure the radioactivity.

-

Plot the percentage of specific binding versus the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [18F]FES and Kd is its equilibrium dissociation constant.

-

In Vitro Binding Properties

| Parameter | Cell Line | Value | Reference |

| Kd | MCF-7 | 0.13 ± 0.02 nM | [9] |

| Bmax | MCF-7 | 1901 ± 89 fmol/mg protein | [9] |

| IC50 (vs. Estradiol) | MCF-7 | 0.085 nM | [9] |

| IC50 (vs. Estradiol) | SKOV3 | 8.3 pM | [10] |

In Vivo Evaluation

In vivo studies in animal models and humans are essential to characterize the biodistribution, pharmacokinetics, and radiation dosimetry of [18F]FES.

Experimental Protocol: Ex Vivo Biodistribution in Rodents

This protocol provides a general framework for conducting biodistribution studies in rodents.[11][12][13][14][15][16]

1. Animal Model:

-

Use healthy, female rodents (e.g., mice or rats) of a specific strain and age. For tumor models, use animals bearing ER-positive tumor xenografts (e.g., MCF-7).

2. Radiotracer Administration:

-

Inject a known amount of [18F]FES (typically 1-10 MBq for mice) intravenously via the tail vein.

3. Tissue Harvesting:

-

At various time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize groups of animals.

-

Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, kidneys, spleen, muscle, bone, uterus, and tumor).

-

Weigh each tissue sample.

4. Radioactivity Measurement:

-

Measure the radioactivity in each tissue sample and in standards of the injected dose using a calibrated gamma counter.

5. Data Analysis:

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ at each time point.

-

The %ID/g is calculated as: (%ID/g) = (Tissue Activity / Injected Activity) / Tissue Weight * 100.

Human Biodistribution and Dosimetry

Human biodistribution studies have shown that [18F]FES is primarily cleared through the hepatobiliary system.[5] The liver and gallbladder receive the highest radiation-absorbed doses.

| Organ | Mean Absorbed Dose (mGy/MBq) | Reference |

| Liver | 0.13 | [5] |

| Gallbladder Wall | 0.10 | [5] |

| Urinary Bladder Wall | 0.05 | [5] |

| Uterus | 0.04 | [5] |

| Red Marrow | 0.02 | [5] |

| Total Body | 0.02 | [5] |

| Effective Dose (mSv/MBq) | 0.022 | [5] |

Estrogen Receptor Signaling Pathway

[18F]FES acts as an analog of estradiol and initiates signaling through the estrogen receptor. The primary signaling pathways are the genomic and non-genomic pathways.

Conclusion

[18F]FES is a robust and well-characterized radiopharmaceutical that plays a critical role in the non-invasive assessment of estrogen receptor status in cancer. Its reliable synthesis, well-defined quality control parameters, and specific in vitro and in vivo binding characteristics make it an essential tool for both clinical diagnostics and drug development research. This guide provides a comprehensive technical overview to support its application in these fields.

References

- 1. 18F-Fluoroestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dctd.cancer.gov [dctd.cancer.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Fluoroestradiol F-18 | C18H23FO2 | CID 10869981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 16α-[18F]Fluoro-17β-estradiol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Fully automated radiosynthesis and quality control of estrogen receptor targeting radiopharmaceutical 16α-[18F]fluoroestradiol ([18F]FES) for human breast cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models | springermedicine.com [springermedicine.com]

- 12. DSpace [helda.helsinki.fi]

- 13. researchgate.net [researchgate.net]

- 14. A Guide to Ex Vivo Biodistribution Studies with Radiotracers in Rodent Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 16. giffordbioscience.com [giffordbioscience.com]

Preliminary Studies of Fluoroestradiol F-18 in Gynecological Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen receptors (ERs), particularly ERα, play a pivotal role in the pathogenesis and progression of several gynecological malignancies, including endometrial, ovarian, and cervical cancers. The non-invasive in vivo assessment of ER expression and function is crucial for patient stratification, prognostication, and monitoring response to endocrine therapies. [18F]Fluoroestradiol ([18F]FES), a radiolabeled analog of estradiol, has emerged as a valuable positron emission tomography (PET) tracer for imaging ERα expression.[1] While its application in breast cancer is well-established, its utility in gynecological cancers is an area of active investigation.[1] This technical guide provides a comprehensive overview of the preliminary studies of [18F]FES PET in endometrial, ovarian, and cervical cancers, with a focus on quantitative data, experimental protocols, and the underlying biological pathways.

Data Presentation

The following tables summarize the quantitative data from preliminary studies of [18F]FES PET in various gynecological cancers.

Table 1: Quantitative [18F]FES PET/CT Findings in Endometrial Cancer

| Study Population | Tracer | Mean/Median SUVmax (Range) | Key Findings | Reference |

| N/A | [18F]FES | SUVmean: 3.4-5.3 | FES SUVmean was higher in endometrial cancer compared to breast cancer and uterine sarcoma. | [2] |

| Refractory ER+ Gynecological Malignancies (n=8, including 2 endometrial) | [18F]FES | N/A | Four of the eight patients with gynecologic malignancies had [18F]FES-negative tumors. | [3] |

Table 2: Quantitative [18F]FES PET/CT Findings in Ovarian Cancer

| Study Population | Tracer | Mean/Median SUVmax (Range) | Sensitivity | Specificity | Key Findings | Reference |

| N/A | [18F]FES | N/A | N/A | N/A | The pooled detection rate of [18F]FES PET imaging for ovarian cancer was 0.84. | [2] |

| Refractory ER+ Gynecological Malignancies (n=8, including 4 ovarian) | [18F]FES | N/A | N/A | N/A | Three of the four ovarian cancer patients had [18F]FES-negative tumors. | [3] |

Table 3: Quantitative [18F]FES PET/CT Findings in Cervical Cancer

| Study Population | Tracer | Median SUVmax (Range) | Key Findings | Reference |

| Patient with Cervical Cancer (Case Report) | [18F]FES | Baseline: 5.1 (Lesion 1), No significant uptake (Lesion 2); After Z-endoxifen: 2.1 (Lesion 1) | Heterogeneous ER expression was observed, with one lesion showing significant [18F]FES uptake that decreased after treatment, while another known metastatic lesion was [18F]FES-negative. | [4] |

Note: Data on the diagnostic accuracy (sensitivity and specificity) of [18F]FES PET specifically in cervical cancer are limited in the currently available literature.

Experimental Protocols

The following section outlines a generalized experimental protocol for [18F]FES PET/CT imaging in gynecological cancers, synthesized from protocols used in breast cancer and other oncological studies.

Patient Selection and Preparation

-

Inclusion Criteria: Patients with histologically confirmed endometrial, ovarian, or cervical cancer. For studies evaluating endocrine therapy response, tumors should be ER-positive as determined by immunohistochemistry (IHC).

-

Exclusion Criteria: Pregnancy, breastfeeding, and severe renal impairment.

-

Medication Washout: Patients should discontinue ER-blocking agents prior to the scan to avoid interference with [18F]FES uptake. Recommended washout periods are 8 weeks for tamoxifen and 28 weeks for fulvestrant.[5]

-

Patient Preparation: No specific dietary restrictions are typically required. Patients are advised to be well-hydrated.

Radiotracer Synthesis and Administration

-

Synthesis: [18F]FES is synthesized via nucleophilic substitution of a suitable precursor. Quality control should be performed to ensure radiochemical purity and identity.

-

Administration: A dose of approximately 111-222 MBq (3-6 mCi) of [18F]FES is administered intravenously.

PET/CT Imaging Acquisition

-

Uptake Period: Imaging is typically performed 60-120 minutes after tracer injection to allow for optimal tracer distribution and clearance from non-target tissues.

-

Scanner: A clinical PET/CT scanner is used.

-

Acquisition Protocol:

-

A low-dose CT scan is acquired for attenuation correction and anatomical localization.

-

A whole-body PET scan is acquired from the head to the mid-thigh.

-

Acquisition time per bed position is typically 2-4 minutes.

-

Image Analysis

-

Image Reconstruction: PET images are reconstructed using standard iterative algorithms with corrections for attenuation, scatter, and random coincidences.

-

Qualitative Analysis: Images are visually inspected for areas of focal [18F]FES uptake that are greater than the surrounding background and not attributable to physiological uptake (e.g., liver, gallbladder, intestines, and urinary tract).

-

Quantitative Analysis:

-

Regions of interest (ROIs) are drawn around areas of abnormal uptake on the PET images, guided by the co-registered CT images.

-

The maximum standardized uptake value (SUVmax) is calculated for each lesion. Other quantitative metrics such as mean SUV (SUVmean) and metabolic tumor volume (MTV) may also be determined.

-

An SUVmax threshold of >1.5 is often used to define ER-positivity, although this may vary between studies and cancer types.

-

Signaling Pathways and Experimental Workflows

Estrogen Receptor Alpha (ERα) Signaling Pathway in Gynecological Cancers

[18F]FES PET imaging visualizes the distribution of functional ERα. Upon binding of estradiol or [18F]FES, ERα undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation, survival, and differentiation. In gynecological cancers, this pathway can be dysregulated, contributing to tumorigenesis.

Figure 1. Simplified ERα signaling pathway initiated by [18F]FES binding.

Experimental Workflow for [18F]FES PET/CT Studies

The following diagram illustrates a typical workflow for a clinical research study investigating the role of [18F]FES PET/CT in gynecological cancers.

Figure 2. Experimental workflow for [18F]FES PET/CT clinical studies.

Conclusion

Preliminary studies suggest that [18F]FES PET/CT is a promising imaging modality for the in vivo characterization of ERα expression in endometrial and ovarian cancers. The quantitative data, although limited, indicate its potential to differentiate ER-positive tumors and monitor treatment response. However, there is a notable lack of data on the utility of [18F]FES PET in cervical cancer, highlighting a critical area for future research. The standardized experimental protocols and an understanding of the underlying ERα signaling pathway are essential for the design and interpretation of future clinical trials. As research in this field progresses, [18F]FES PET/CT may become an invaluable tool in the personalized management of patients with gynecological malignancies.

References

- 1. Comparison of diagnostic sensitivity of [18F]fluoroestradiol and [18F]fluorodeoxyglucose positron emission tomography/computed tomography for breast cancer recurrence in patients with a history of estrogen receptor-positive primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Application of 18 F-FES PET in Clinical Cancer Care : A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. snmmi.org [snmmi.org]

Methodological & Application

Application Notes and Protocols for Preclinical [¹⁸F]Fluoroestradiol (FES) PET Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

[¹⁸F]Fluoroestradiol ([¹⁸F]FES), a radiolabeled analog of estradiol, is a positron emission tomography (PET) tracer used to visualize and quantify estrogen receptor (ER) expression in vivo. [ 12, 13 ] In preclinical research, [¹⁸F]FES-PET imaging is a powerful tool for studying ER-positive cancers, evaluating the efficacy of endocrine therapies, and understanding the pharmacodynamics of novel ER-targeted drugs. [ 7 ] This document provides detailed protocols for performing [¹⁸F]FES-PET imaging in preclinical models, guidelines for data analysis, and representative quantitative data.